Triazole Regioisomer Differentiation: 1,2,4-Triazole vs 1,2,3-Triazole Connectivity Defines Hydrogen-Bond Acceptor Topology
The target compound (CAS 2194846-77-8) bears a 1,2,4-triazole ring N1-linked via a methylene spacer to the azetidine. The closest regioisomeric comparator is 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2176201-76-4), which employs a 1,2,3-triazole core. The 1,2,4-triazole presents two vicinal nitrogen atoms (N2, N4) as hydrogen-bond acceptors in a 1,3-relationship, whereas the 1,2,3-triazole offers adjacent nitrogen atoms with a distinct acceptor geometry [1]. This topological difference alters the capacity for bidentate metal coordination and target protein hydrogen bonding, which is critical for engagement with metalloenzyme active sites or kinase hinge regions. The molecular formula confirms the difference: C10H14N6O2S (MW 282.33) vs C9H12N6O2S (MW 268.30) for the 1,2,3-triazole regioisomer [1].
| Evidence Dimension | Triazole regioisomer connectivity and hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | 1,2,4-triazole N1-linked via -CH2- to azetidine C3; H-bond acceptors: N2, N4 (1,3-disposition); MW 282.33; formula C10H14N6O2S |
| Comparator Or Baseline | CAS 2176201-76-4: 1,2,3-triazole N2-linked directly to azetidine C3; H-bond acceptors: N1, N3 (1,2-disposition); MW 268.30; formula C9H12N6O2S |
| Quantified Difference | Delta MW = +14.03 g/mol (one additional CH2 group); triazole regioisomer shift (1,2,4- vs 1,2,3-) |
| Conditions | Structural comparison based on IUPAC nomenclature, SMILES, and InChI Key from authoritative chemical catalogues |
Why This Matters
The triazole regioisomer directly determines the spatial orientation of hydrogen-bond acceptors, which governs target selectivity in enzyme inhibition assays and cannot be replicated by the 1,2,3-triazole congener.
- [1] CIRS Group, GCIS. 1-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole, CAS 2194846-77-8. InChI Key: XQOYARBQAVGEAA-UHFFFAOYSA-N. View Source
